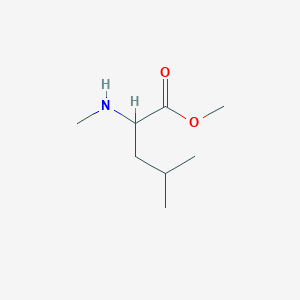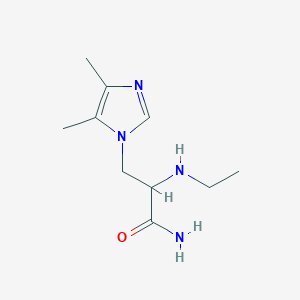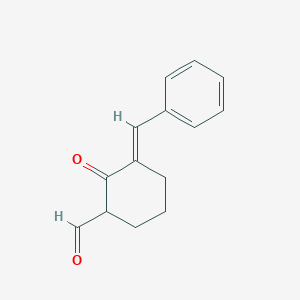
5-Isobutoxy-3-methylpentane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Isobutoxy-3-methylpentane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H21ClO3S and a molecular weight of 256.79 g/mol . It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis and various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutoxy-3-methylpentane-1-sulfonyl chloride typically involves the reaction of 5-Isobutoxy-3-methylpentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
5-Isobutoxy-3-methylpentane-1-sulfonic acid+SOCl2→5-Isobutoxy-3-methylpentane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .
化学反应分析
Types of Reactions
5-Isobutoxy-3-methylpentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonic acid or sulfonate salt using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, this compound can hydrolyze to form 5-Isobutoxy-3-methylpentane-1-sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous medium, often under acidic or basic conditions
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonate Thioesters: Formed by reaction with thiols
Sulfonic Acid: Formed by hydrolysis
科学研究应用
5-Isobutoxy-3-methylpentane-1-sulfonyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of sulfonamide-based drugs, which have antibacterial, antifungal, and anti-inflammatory properties.
Material Science: Utilized in the modification of polymers and other materials to introduce sulfonyl functional groups, enhancing their properties such as solubility and thermal stability.
Biological Research: Used in the synthesis of sulfonate esters and sulfonamides, which are important in studying enzyme inhibition and protein modification.
作用机制
The mechanism of action of 5-Isobutoxy-3-methylpentane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamides, sulfonate esters, and other derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion).
相似化合物的比较
Similar Compounds
Methanesulfonyl Chloride (CH3SO2Cl): A simpler sulfonyl chloride with similar reactivity but a smaller molecular structure.
p-Toluenesulfonyl Chloride (TsCl): A commonly used sulfonyl chloride with a toluene group, often used in organic synthesis for the protection of hydroxyl groups.
Benzenesulfonyl Chloride (C6H5SO2Cl): Another sulfonyl chloride with a benzene ring, used in the synthesis of sulfonamides and sulfonate esters.
Uniqueness of 5-Isobutoxy-3-methylpentane-1-sulfonyl Chloride
This compound is unique due to its branched alkyl chain and isobutoxy group, which can impart different steric and electronic properties compared to simpler sulfonyl chlorides. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis .
属性
分子式 |
C10H21ClO3S |
|---|---|
分子量 |
256.79 g/mol |
IUPAC 名称 |
3-methyl-5-(2-methylpropoxy)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO3S/c1-9(2)8-14-6-4-10(3)5-7-15(11,12)13/h9-10H,4-8H2,1-3H3 |
InChI 键 |
LOXMAMRUHMGMCJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COCCC(C)CCS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![disodium;2-amino-5-[[3-[[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13640418.png)







